1-(Triphenylmethyl)-N-(phenylmethylene)-L-histidine Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

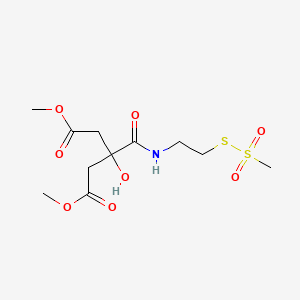

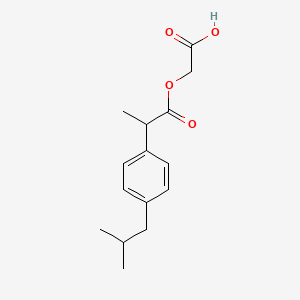

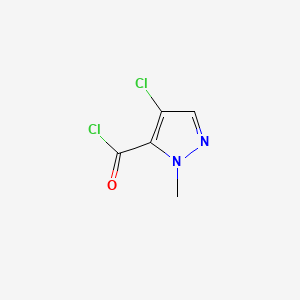

“1-(Triphenylmethyl)-N-(phenylmethylene)-L-histidine Methyl Ester” is a complex organic compound. It contains a triphenylmethyl group, a phenylmethylene group, and an L-histidine methyl ester group. The triphenylmethyl group is a trivalent functional group with the formula -C(C6H5)3 . The phenylmethylene group is a part of a molecule that consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond . The L-histidine methyl ester group is derived from the amino acid L-histidine, where the carboxylic acid group (-COOH) has been replaced by a methyl ester group (-COOCH3).

Molecular Structure Analysis

Esters, such as the L-histidine methyl ester group in this compound, feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . The triphenylmethyl and phenylmethylene groups would add additional complexity to the molecular structure.Chemical Reactions Analysis

Esters can undergo various reactions, including hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, and reduction . The triphenylmethyl group can also undergo various reactions, such as protodeboronation .Aplicaciones Científicas De Investigación

Immobilization and Catalysis

- Researchers have explored the immobilization of histidine derivatives on hydrophilic macromolecular supports for use as polymeric catalysts. For instance, N-(4-vinylbenzyl)-L-histidine and its methyl ester were synthesized and used to create resins that, after chelation with Ni2+ salts, acted as catalysts in enantioselective ester hydrolysis reactions (Spassky et al., 1983).

Metal Complexation and Affinity Sorbents

- Novel hydrido-ruthenium(II) complexes with histidine derivatives, including histidine methyl ester, have been prepared for applications in the hydrogenation of ketones, demonstrating the utility of histidine derivatives in asymmetric catalysis (Sui-Seng et al., 2007).

- Cu(II)-incorporated, histidine-containing magnetic metal-complexing beads have been developed as specific sorbents for the metal chelate affinity of proteins, such as albumin, highlighting the role of histidine derivatives in bioseparation technologies (Akgöl et al., 2004).

Catalysis and Stereoselectivity

- The catalysis of enantiomeric ester hydrolysis by histidine and dipeptide derivatives has been studied, revealing the effects of histidine derivatives in polymer domains on stereoselectivity (Kimura et al., 1984).

DNA and Peptide Applications

- Poly(hydroxyethyl methacrylate) based affinity cryogels have been prepared using N-methacryloyl-(L)-histidine methyl ester for plasmid DNA purification, showcasing the potential of histidine derivatives in genetic engineering and biotechnology (Perçin et al., 2011).

Photoactivatable Amino Acid Analogs

- The synthesis and properties of a 2-diazohistidine derivative as a new photoactivatable aromatic amino-acid analog have been investigated, offering insights into the development of photoaffinity probes for biochemical research (Jaganathen et al., 1990).

Propiedades

IUPAC Name |

methyl (2S)-2-(benzylideneamino)-3-(1-tritylimidazol-4-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H29N3O2/c1-38-32(37)31(34-23-26-14-6-2-7-15-26)22-30-24-36(25-35-30)33(27-16-8-3-9-17-27,28-18-10-4-11-19-28)29-20-12-5-13-21-29/h2-21,23-25,31H,22H2,1H3/t31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIZWLLGZVFPJW-HKBQPEDESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N=CC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N=CC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H29N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[2-(dimethylamino)ethyl] 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B583240.png)